molecular formula C17H17N3OS2 B2978144 4-(dimethylamino)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 922676-39-9

4-(dimethylamino)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide

Cat. No. B2978144
CAS RN: 922676-39-9
M. Wt: 343.46
InChI Key: GOXMPUNYTZMZAR-UHFFFAOYSA-N
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Description

4-(dimethylamino)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide, also known as DMABT, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. DMABT belongs to the class of benzamide derivatives and is known for its unique chemical structure that makes it a promising candidate for various biological and pharmacological studies. In

Scientific Research Applications

Synthesis and Activity

  • Compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, coupled with acid chlorides of 4-(dimethylamino)benzoic acid, have been identified, with some showing anti-inflammatory activity (Lynch et al., 2006).

Corrosion Inhibition

  • Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effects against steel in acidic solutions, demonstrating higher inhibition efficiencies than other benzothiazole family inhibitors (Hu et al., 2016).

Antimicrobial and Anticancer Activity

  • Novel heterocyclic compounds, including those incorporating benzothiazole moieties, have been synthesized and exhibited moderate effects against various bacterial and fungal species (Abdel‐Aziz et al., 2008).
  • Certain benzamide derivatives, including those with a thiadiazole scaffold, have shown promising anticancer activity against a panel of human cancer cell lines (Tiwari et al., 2017).
  • 3-Cyano-6,9-dimethyl-4-imino 2-methylthio 4H-pyrimido[2,1-b][1,3] benzothiazoles and derivatives have demonstrated significant in-vitro anticancer activity against different cancer cell lines (Waghmare et al., 2013).

Drug Discovery

  • Substituted benzamides, including analogs with a benzothiazole structure, have been identified as selective inhibitors of specific enzymes or receptors, beneficial in drug discovery for conditions like cancer (Borzilleri et al., 2006).

PET Imaging

  • Benzothiazole-based ligands have been developed for positron emission tomography (PET) imaging of specific brain receptors, aiding in neurological studies (Fujinaga et al., 2012).

properties

IUPAC Name

4-(dimethylamino)-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS2/c1-20(2)12-6-4-11(5-7-12)16(21)19-17-18-14-9-8-13(22-3)10-15(14)23-17/h4-10H,1-3H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXMPUNYTZMZAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(dimethylamino)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide

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